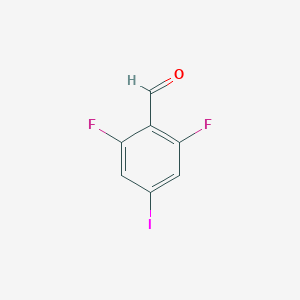

2,6-Difluoro-4-iodobenzaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,6-difluoro-4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGSGKPCVNWYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Significance of Halogenated Benzaldehydes in Molecular Design

Halogenated benzaldehydes are pivotal intermediates in a wide array of synthetic applications, from pharmaceuticals to materials science. The presence of halogen atoms on the benzaldehyde (B42025) scaffold offers several strategic advantages in molecular design. They serve as reactive handles for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to the modular assembly of complex molecules. nih.gov

Furthermore, the introduction of halogens can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. frontiersin.org In drug discovery, the strategic placement of halogens is a common tactic to optimize lead compounds into viable drug candidates. nih.gov The ability of halogen atoms to form halogen bonds, a type of non-covalent interaction, is also increasingly exploited in crystal engineering and the design of supramolecular assemblies. osti.govfiveable.me

The Unique Electronic and Steric Influence of Vicinal Fluorine and Para Iodo Substituents on Benzaldehyde Scaffolds

The specific arrangement of substituents on 2,6-difluoro-4-iodobenzaldehyde gives rise to a unique combination of electronic and steric effects that dictate its reactivity and utility.

The two fluorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect due to fluorine's high electronegativity. frontiersin.org This effect significantly influences the reactivity of the aromatic ring and the aldehyde group. The electron-withdrawing nature of the fluorine atoms can activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r_), making the displacement of a fluorine atom or another leaving group possible under suitable conditions. The reactivity of C-H bonds ortho to fluorine substituents in polyfluoroarenes with metal centers is also enhanced.

The iodine atom at the para position introduces further complexity. While halogens are generally deactivating in electrophilic aromatic substitution due to their inductive electron withdrawal, they are ortho-para directing. vedantu.comnsf.gov The iodine atom, being the largest and most polarizable of the common halogens, is an excellent leaving group in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents at the para position. The presence of adjacent iodine atoms on an aromatic ring can lead to the formation of a high-energy occupied molecular orbital (HOMO) through the antibonding mixing of their lone pair orbitals. youtube.com

The steric bulk of the two ortho fluorine atoms can influence the conformation of the aldehyde group and sterically hinder reactions at the ortho positions, potentially directing reactions to other sites on the molecule. rsc.org This steric hindrance can also play a role in controlling the atropisomerism of biphenyls synthesized from this building block.

Historical Context of Fluorinated and Iodinated Aromatic Building Blocks

Classical and Contemporary Approaches to Aromatic Iodination

The introduction of an iodine atom onto an aromatic ring is a fundamental transformation in organic synthesis. For the synthesis of this compound, this typically involves the iodination of 2,6-difluorobenzaldehyde (B1295200).

Direct Iodination of Difluorobenzaldehydes

Direct iodination of 2,6-difluorobenzaldehyde presents a regiochemical challenge. The fluorine atoms are ortho, para-directing, as is the aldehyde group (albeit weakly deactivating). This would suggest that iodination might occur at the 3, 4, or 5 positions. Achieving selective iodination at the 4-position requires careful control of reaction conditions and reagents. While specific examples for the direct iodination of 2,6-difluorobenzaldehyde to yield the 4-iodo isomer are not extensively detailed in the provided results, general principles of electrophilic aromatic substitution would apply. Reagents that can generate a mild electrophilic iodine source would be necessary to avoid unwanted side reactions or over-iodination.

Regioselective Iodination Strategies

To overcome the challenges of direct iodination, regioselective methods are often employed. These strategies typically involve the use of directing groups or specific reagent systems to control the position of iodination. For instance, iodination of aromatic compounds with a 3,5-disubstitution pattern can lead to specific isomers. nih.govnih.gov In the case of chlorinated phenols, anisoles, and anilines with a 3,5-dichloro substitution, iodination preferentially occurs at the ortho or para positions depending on the directing group. nih.govnih.gov While not a direct analogue, this suggests that the electronic nature of the substituents plays a crucial role in determining the site of iodination.

Modern iodination methods often utilize reagents like N-iodosuccinimide (NIS) or combinations of an iodine source with an oxidizing agent to generate a more reactive electrophilic iodine species. The choice of solvent and reaction temperature can also significantly influence the regioselectivity of the reaction.

Precursor-Based Iodination Methodologies

An alternative to direct iodination of the aldehyde is the iodination of a precursor molecule that can be later converted to the aldehyde. For example, a Sandmeyer-type reaction on a corresponding aniline (B41778) (4-amino-2,6-difluorobenzaldehyde) could be a viable route. This involves diazotization of the amino group followed by treatment with an iodide salt, such as potassium iodide. This method offers excellent regiocontrol as the position of the iodine is predetermined by the position of the amino group. However, it requires the synthesis of the specific amino-substituted precursor.

Formylation Reactions for Difluorinated Aromatic Precursors

This approach involves introducing the aldehyde group onto a difluorinated aromatic ring that already contains the iodine atom, namely 3,5-difluoroiodobenzene.

Direct Formylation Techniques for Fluorinated Benzene (B151609) Derivatives

Direct formylation methods introduce a formyl group (-CHO) directly onto the aromatic ring. Classic methods like the Vilsmeier-Haack and Gattermann reactions are commonly used for electron-rich aromatic compounds. For a less activated ring system like 3,5-difluoroiodobenzene, these reactions might require harsh conditions.

A more contemporary and often milder approach is ortho-lithiation followed by formylation. In this method, a strong base like n-butyllithium can selectively deprotonate the aromatic ring at a position ortho to a directing group. For 1,3-difluorobenzene, lithiation occurs at the 2-position, between the two fluorine atoms. prepchem.com This lithiated intermediate can then react with a formylating agent, such as N,N-dimethylformamide (DMF) or N-formylmorpholine, to introduce the aldehyde group. prepchem.comgoogle.com A similar strategy could potentially be applied to 3,5-difluoroiodobenzene, where lithiation would be expected to occur at the 2-position, between the fluorine atoms, leading to the desired product after quenching with a formylating agent.

Another direct formylation technique involves the use of carbon monoxide as a C1 source, often catalyzed by transition metals like palladium. rsc.org

Functional Group Transformations to Aldehyde Moieties

Oxidation of a primary alcohol: If (2,6-difluoro-4-iodophenyl)methanol (B8250442) could be synthesized, it could be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.

Reduction of a carboxylic acid or its derivatives: 2,6-Difluoro-4-iodobenzoic acid or its corresponding acid chloride or ester could be reduced to the aldehyde. The reduction of acid chlorides to aldehydes can be achieved through methods like the Rosenmund reduction. organic-chemistry.org Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of esters to aldehydes. guidechem.com

Hydrolysis of a nitrile: The conversion of a nitrile (2,6-difluoro-4-iodobenzonitrile) to an aldehyde can be achieved through reduction and subsequent hydrolysis of the resulting imine.

Advanced Synthetic Techniques

Modern synthetic chemistry continually evolves, seeking to overcome the limitations of traditional methods. For a molecule with the specific substitution pattern of this compound, advanced techniques such as microwave-assisted synthesis, flow chemistry, and metal-free pathways offer significant advantages in terms of speed, safety, and sustainability.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture. nih.gov

A plausible microwave-assisted route to this compound would involve the formylation of 1,3-difluoro-5-iodobenzene (B1303410). The Vilsmeier-Haack reaction, a classic method for formylating electron-rich aromatic compounds, can be significantly accelerated under microwave irradiation. nih.gov In a typical Vilsmeier-Haack reaction, a phosphoryl chloride and a substituted amide, most commonly dimethylformamide (DMF), are used to generate the Vilsmeier reagent, which then acts as the formylating agent. wikipedia.org

While a specific protocol for the microwave-assisted Vilsmeier-Haack formylation of 1,3-difluoro-5-iodobenzene is not extensively documented, we can extrapolate from similar transformations reported in the literature for other aromatic systems. For instance, the formylation of various pyrrole (B145914) and pyrazole (B372694) derivatives has been shown to be highly efficient under microwave conditions, often completing in minutes compared to hours with conventional heating. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Vilsmeier-Haack Formylation of Heterocyclic Compounds

| Substrate | Conventional Heating (Time, Yield) | Microwave Irradiation (Time, Yield) | Reference |

| 2,4-disubstituted pyrrole | Low yield (approx. 30%) | 3-14 min, High yield | nih.gov |

| Phenylhydrazone | 1-7 hours, 60-70% | 5-15 min, 85-90% |

Based on these findings, a proposed microwave-assisted synthesis of this compound would involve treating 1,3-difluoro-5-iodobenzene with a pre-formed Vilsmeier reagent or generating it in situ under microwave irradiation. The anticipated benefits would be a significantly shorter reaction time and potentially a higher yield compared to a conventional thermal process.

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. nih.gov These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

The synthesis of this compound could be adapted to a flow process, particularly for the formylation step. For instance, a continuous flow system could be designed where a stream of 1,3-difluoro-5-iodobenzene is mixed with a stream of a suitable formylating agent, such as a Vilsmeier reagent generated in a separate flow reactor, within a heated microreactor or packed-bed reactor. This setup would allow for precise control over the reaction temperature, pressure, and residence time, leading to optimized yields and minimized byproduct formation.

While a dedicated flow chemistry synthesis for this compound has not been detailed in the literature, numerous examples of flow chemistry being applied to the synthesis of other aromatic aldehydes and related transformations exist. nih.gov These often involve multi-step sequences where intermediates are generated and consumed in a continuous stream, avoiding the need for isolation and purification at each stage.

Table 2: Illustrative Parameters for Flow Chemistry Synthesis of Aromatic Compounds

| Reaction Type | Substrate | Reagents | Reactor Type | Temperature (°C) | Residence Time | Yield | Reference |

| Giese reaction | Alkenyl iodide | Aldehyde, LiOtBu, paraformaldehyde | Coil reactor | 25 | 10 min | 70% | nih.gov |

| Lithiation/Functionalization | Iodophenyl carbamate | n-BuLi, electrophile | Microreactor | -78 to 25 | < 1 min | High | nih.gov |

Adapting such principles to the synthesis of this compound would likely involve the in-line generation of a reactive intermediate from 1,3-difluoro-5-iodobenzene, followed by its immediate reaction with a formylating agent in a subsequent reactor coil or chip.

Metal-Free Synthetic Routes

The development of metal-free synthetic methods is a key goal in modern organic chemistry, driven by the desire to reduce the cost and environmental impact associated with transition metal catalysts. For the synthesis of this compound, a metal-free approach would likely focus on the direct C-H formylation of 1,3-difluoro-5-iodobenzene.

One promising strategy is the use of organocatalysis. For example, a metal-free, regioselective formylation of phenolated 1,4-disubstituted 1,2,3-triazoles has been developed using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the formyl source. ias.ac.in This reaction proceeds under the co-controlling effect of the triazole ring and a hydroxyl group. While 1,3-difluoro-5-iodobenzene lacks these specific directing groups, the principle of using DMSO as a formylating agent in a metal-free system is noteworthy.

Another emerging area is photocatalysis, which utilizes visible light to drive chemical reactions. nih.gov Redox-neutral formylation of aryl chlorides has been achieved through the selective functionalization of 1,3-dioxolane (B20135) via nickel and photoredox catalysis. nih.gov While this particular method involves a metal co-catalyst, the overarching concept of using light to generate reactive intermediates for C-H functionalization holds promise for future metal-free adaptations. A truly metal-free photocatalytic approach could involve the generation of a formyl radical from a suitable precursor, which would then react with the aromatic substrate.

A plausible, though speculative, metal-free route could involve the activation of the C-H bond ortho to the fluorine atoms in 1,3-difluoro-5-iodobenzene, followed by the introduction of a formyl group. Given the electron-withdrawing nature of the fluorine and iodine atoms, this would likely require a highly reactive formylating species or specific reaction conditions to overcome the deactivated nature of the aromatic ring.

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be evaluated and optimized through the lens of these principles.

Key areas for green chemistry improvements in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For formylation reactions, this would favor methods that use catalytic reagents over stoichiometric ones.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, ethanol (B145695), or even performing reactions under solvent-free conditions. rsc.org Microwave-assisted solvent-free reactions are particularly attractive in this regard. nih.gov

Energy Efficiency: Employing methods that require less energy, such as microwave or photochemical activation, which can often be performed at lower temperatures and for shorter durations than conventional heating. nih.gov

Use of Renewable Feedstocks: While not directly applicable to the synthesis from 1,3-difluoro-5-iodobenzene, future innovations might explore pathways from bio-based starting materials.

Catalysis: The use of catalytic reagents is a cornerstone of green chemistry. The development of highly efficient and recyclable catalysts for the formylation of aryl halides would be a significant step forward.

Table 3: Green Chemistry Metrics for Different Synthetic Approaches

| Synthetic Approach | Potential Green Advantages | Potential Drawbacks |

| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption, potential for solvent-free conditions. | May require specialized equipment. |

| Flow Chemistry | Enhanced safety, improved process control, potential for reduced waste. | Higher initial setup cost. |

| Metal-Free Synthesis | Avoids use of toxic and expensive heavy metals, simplifies purification. | May require harsher reaction conditions or less common reagents. |

| Photocatalysis | Uses light as a renewable energy source, often proceeds at ambient temperature. | May require specific photoreactors and photosensitizers. |

By integrating these advanced synthetic techniques and adhering to the principles of green chemistry, the production of this compound can be made more efficient, cost-effective, and environmentally benign.

Transformations of the Aldehyde Functionality

The aldehyde group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions include reductions to alcohols, oxidations to carboxylic acids, condensation reactions to form imines, and nucleophilic additions to the carbonyl carbon.

Carbonyl Reductions to Alcohols

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, (2,6-difluoro-4-iodophenyl)methanol. This transformation is a fundamental reaction in organic synthesis. pressbooks.pub

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride is often preferred due to its milder nature and ease of handling. pressbooks.pub The reduction process involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. libretexts.orgyoutube.com This initial attack breaks the carbon-oxygen pi bond, resulting in the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide, typically by a protic solvent like methanol (B129727) or water, yields the final alcohol product. libretexts.orgyoutube.com

The general mechanism can be summarized as follows:

Nucleophilic attack: The hydride ion attacks the carbonyl carbon. libretexts.org

Protonation: The resulting alkoxide is protonated to form the alcohol. libretexts.org

Table 1: Common Reducing Agents for Aldehyde Reduction

| Reducing Agent | Formula | Reactivity | Typical Solvents |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild | Water, Alcohols |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Ether, THF |

Oxidations to Carboxylic Acids

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2,6-difluoro-4-iodobenzoic acid. This transformation is a common and important reaction in organic chemistry.

A variety of oxidizing agents can be employed for this purpose. For instance, silver oxide (Ag₂O) in the presence of a base is a traditional method for the aerobic oxidation of aldehydes. researchgate.net Molecular oxygen can also be used as the oxidant in the presence of catalysts like copper(II) oxide (CuO) or a mixture of silver(I) oxide and copper(II) oxide (Ag₂O/CuO). researchgate.net

The choice of oxidizing agent and reaction conditions can be crucial for achieving high yields and avoiding unwanted side reactions.

Condensation Reactions and Imine Formation

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The formation of imines can be catalyzed by acids or proceed under neutral conditions, sometimes even in the absence of a solvent. organic-chemistry.org For example, neat, non-volatile amines can react efficiently with aromatic aldehydes under microwave irradiation to yield imines. organic-chemistry.org Organocatalysts like pyrrolidine (B122466) can also facilitate the synthesis of aldimines under mild, metal-free conditions. organic-chemistry.org

These condensation reactions are significant as they allow for the introduction of nitrogen-containing functional groups, which are prevalent in many biologically active molecules and functional materials.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, leads to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.orgmasterorganicchemistry.com

The reactivity of the carbonyl group is influenced by the electron-withdrawing nature of the fluorine atoms on the aromatic ring, which can enhance the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Nucleophiles that can participate in these addition reactions include:

Hydroxide and Alcohols: These can add reversibly to the carbonyl group. masterorganicchemistry.comlibretexts.org

Thiols: Similar to alcohols, thiols can add to the carbonyl group. libretexts.org

Amines: Primary and secondary amines are common nucleophiles in these reactions. libretexts.org

Cyanide: The cyanide ion is a potent nucleophile that adds to form cyanohydrins. masterorganicchemistry.comlibretexts.org

The outcome of the nucleophilic addition can be either reversible or irreversible, depending on the basicity of the attacking nucleophile. masterorganicchemistry.com Stronger nucleophiles, such as organometallic reagents, tend to result in irreversible additions.

Perfluoroacylation Reactions

While specific examples of perfluoroacylation reactions directly involving this compound are not extensively detailed in the provided search results, the general principles of acylation can be inferred. Acylation reactions at the aldehyde group are not typical. However, if the aldehyde were to be converted to an alcohol, subsequent acylation, including perfluoroacylation, would be a plausible transformation.

Reactions Involving the Aromatic Iodine Atom

The iodine atom attached to the aromatic ring of this compound is a versatile functional group that can participate in a variety of coupling and substitution reactions. This reactivity is crucial for the construction of more complex molecular architectures.

The carbon-iodine bond can be activated under various conditions, allowing the iodoarene to act as a precursor to aryl cations, radicals, or anions. nih.gov This diverse reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Reactions involving hypervalent iodine reagents are often initiated by the coordination of a nucleophile with the iodine atom, which possesses significant Lewis acidity. nih.gov This can lead to substitution reactions where the iodine is replaced by another group. For instance, diaryliodonium salts, which can be derived from iodoarenes, react with nucleophiles to form aryl-nucleophile bonds under transition-metal-free conditions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound serves as an excellent electrophilic partner in these transformations due to the reactive carbon-iodine bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.orgresearchgate.netresearchgate.netnih.gov In the context of this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 4-position of the benzaldehyde (B42025) ring. The general catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. researchgate.netresearchgate.net

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 4-Iodobenzaldehyde (B108471) | Phenylboronic Acid | Cu-AIA-PC-Pd | K₂CO₃ | Ethanol | High |

| 4-Iodoanisole | Phenylboronic Acid | C–SH–Pd | K₂CO₃ | Ethanol | High |

Note: This table is illustrative and based on reactions with similar substrates. Specific yields for this compound may vary.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a reaction of great importance for the synthesis of conjugated enynes and arylalkynes. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov The reaction of this compound in a Sonogashira coupling would lead to the formation of 4-alkynyl-2,6-difluorobenzaldehyde derivatives.

The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. While specific examples with this compound are not detailed in the provided search results, studies on similar substrates like 4,6-dichloro-2-pyrone show high regioselectivity. nih.gov

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Amine (e.g., Et₃N) | THF, DMF |

| 4,6-Dichloro-2-pyrone | Terminal Acetylene | Pd(dba)₂/PPh₃ | CuI | Amine | Various |

Note: This table presents general conditions. The specific outcome for this compound would require experimental verification.

Heck Reactions

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. researchgate.netmdpi.comscirp.orgnih.govsapub.orgarkat-usa.org This reaction with this compound would result in the formation of substituted alkenes at the 4-position. The generally accepted mechanism involves the oxidative addition of the aryl iodide to palladium(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active catalyst by the base. mdpi.com

Studies on the Heck reaction of iodobenzene (B50100) with styrene (B11656) or acrylates have been extensively reported, often employing palladium acetate (B1210297) or palladium chloride as the catalyst and a variety of bases and solvents. researchgate.netnih.govarkat-usa.org The reaction conditions can significantly influence the yield and selectivity of the products. nih.gov

Table 3: Representative Conditions for Heck Reaction of Aryl Iodides

| Aryl Iodide | Alkene | Pd Catalyst | Base | Solvent |

| Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | NMP |

| Iodobenzene | Butyl acrylate | PdCl₂ | Et₃N | Ionic Liquid |

Note: This table illustrates typical conditions for related substrates. The reactivity of this compound in the Heck reaction would depend on the specific alkene and reaction parameters.

Buchwald-Hartwig Aminations

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wuxiapptec.comnih.govresearchgate.netpreprints.org This reaction, when applied to this compound, provides a direct route to synthesize 4-amino-2,6-difluorobenzaldehyde (B3029754) derivatives. The catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product. wuxiapptec.com

The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines, including primary and secondary amines, under milder conditions. wuxiapptec.comnih.gov

Table 4: General Parameters for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Pd Catalyst/Ligand | Base | Solvent |

| Aryl Iodide | Primary/Secondary Amine | Pd(OAc)₂/Phosphine Ligand | NaOtBu, Cs₂CO₃ | Toluene, Dioxane |

| Bromobenzene | Carbazole, Diphenylamine | [Pd(allyl)Cl]₂/t-BuXPhos | t-BuOLi, Cs₂CO₃ | Toluene |

Note: This table outlines general conditions. The success of the Buchwald-Hartwig amination with this compound would be contingent on the choice of amine and the specific catalytic system.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.orgnih.govchegg.com In this compound, the two fluorine atoms and the aldehyde group strongly activate the aromatic ring towards nucleophilic attack.

Displacement of Iodine by Heteroatom Nucleophiles

The iodine atom in this compound can serve as a leaving group in SNAr reactions, although fluorine is generally a better leaving group in such reactions. wuxiapptec.com However, under specific conditions, the displacement of iodine by heteroatom nucleophiles such as alkoxides or thiolates can be achieved. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as an intermediate. masterorganicchemistry.comlibretexts.org The stability of this intermediate is enhanced by the electron-withdrawing substituents.

For instance, in a related compound, 2,3,6-trifluoro-4-bromobenzaldehyde, the reaction with sodium methoxide (B1231860) showed high regioselectivity for the displacement of a fluorine atom. wuxiapptec.com Computational studies suggest that the reaction may proceed through the formation of a hemiacetal intermediate. wuxiapptec.com While direct experimental data for the displacement of iodine in this compound by heteroatom nucleophiles is not available in the provided search results, the principles of SNAr suggest that with appropriate nucleophiles and reaction conditions, this transformation is feasible.

Table 5: Factors Influencing SNAr Reactions

| Factor | Influence on Reactivity |

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reactions. |

| Leaving Group Ability | For halogens, the typical order is F > Cl ≈ Br > I. |

| Electron-Withdrawing Groups | Presence of strong EWGs ortho/para to the leaving group accelerates the reaction. |

| Solvent | Polar aprotic solvents can stabilize the Meisenheimer complex. |

Note: This table provides a general overview of factors affecting SNAr reactions.

Activation by Fluoro Substituents in SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for this compound. The rate and regioselectivity of these reactions are significantly influenced by the presence of the two fluorine atoms positioned ortho to the aldehyde group. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This activation is a cornerstone of its utility in synthetic chemistry.

The two fluoro groups, along with the para-iodo substituent, create a highly electron-deficient aromatic system. In SNAr reactions, the rate-determining step is typically the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing fluoro substituents stabilize this negatively charged intermediate, thereby lowering the activation energy of the reaction.

A pertinent study on a similar polyhalogenated benzaldehyde, 2,3,6-trifluoro-4-bromo-benzaldehyde, provides valuable insights into the activation and regioselectivity of SNAr reactions. wuxibiology.com In this related compound, computational analysis using Lowest Unoccupied Molecular Orbital (LUMO) mapping and reaction energy profiles revealed that the fluoro groups at the C2 and C6 positions are more labile than the bromo group at the C4 position. wuxibiology.com The aldehyde group further enhances the reactivity of these ortho-fluoro groups. wuxibiology.com This suggests that in this compound, the fluoro groups are the primary sites for nucleophilic attack in SNAr reactions, with the iodo group being less reactive under these conditions.

The experimental observation of selective C2 displacement in the reaction of 2,3,6-trifluoro-4-bromo-benzaldehyde with sodium methoxide, despite similar LUMO lobe sizes at C2 and C6, was attributed to the greater accessibility of the LUMO lobe at the C2 position. wuxibiology.com This highlights that both electronic effects and steric accessibility play a crucial role in determining the outcome of SNAr reactions on such polyhalogenated benzaldehydes.

| Feature | Influence on SNAr Reactivity of this compound |

| Ortho-Fluoro Substituents | Strong electron-withdrawing inductive effect activates the ring for nucleophilic attack. |

| Meisenheimer Complex | Fluoro groups stabilize the negatively charged intermediate, lowering the reaction's activation energy. |

| Regioselectivity | Nucleophilic attack is predicted to occur preferentially at the fluoro-substituted positions over the iodo-substituted position. wuxibiology.com |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.org The aldehyde functionality of this compound makes it a prime candidate for incorporation into various MCRs. While specific examples utilizing this exact compound are not prevalent in the literature, its reactivity profile suggests its suitability for several well-established MCRs.

One such reaction is the Ugi reaction , a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. nih.gov The electrophilic nature of the aldehyde in this compound would facilitate the initial imine formation with an amine, which is the first step of the Ugi reaction. The resulting product would be a complex molecule bearing the difluoro-iodophenyl moiety, offering a scaffold for further functionalization.

Another potential application is in the Petasis reaction , a three-component reaction of an amine, a boronic acid, and an aldehyde. beilstein-journals.org This reaction would lead to the formation of a substituted amine, again incorporating the 2,6-difluoro-4-iodophenyl group. The versatility of the Petasis reaction allows for a wide range of amines and boronic acids to be used, offering a diverse set of potential products.

The Biginelli reaction , a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is another MCR where this compound could serve as the aldehyde component. This would result in the synthesis of dihydropyrimidinones, a class of compounds with significant biological activities.

The following table summarizes potential MCRs for this compound:

| Multi-Component Reaction | Reactants | Potential Product Type |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Dipeptide-like scaffold |

| Petasis Reaction | Aldehyde, Amine, Boronic Acid | Substituted amine |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone |

The incorporation of the 2,6-difluoro-4-iodophenyl group into these complex scaffolds through MCRs would provide a rapid and efficient route to novel compounds with potential applications in medicinal chemistry and materials science.

Regioselectivity and Stereoselectivity in Complex Reaction Systems

The concepts of regioselectivity and stereoselectivity are crucial in understanding the outcomes of reactions involving complex molecules like this compound. wikipedia.org

Regioselectivity , the preference for bond formation at one position over another, is a key consideration in the reactions of this polyhalogenated compound. As discussed in the context of SNAr reactions, the electronic and steric environment of the aromatic ring dictates where a nucleophile will attack. Computational studies on similar molecules suggest a strong preference for substitution at the more accessible ortho-fluoro position. wuxibiology.com In palladium-catalyzed cross-coupling reactions, the regioselectivity can be influenced by factors such as bond dissociation energies (BDEs) and the nature of the catalyst and ligands. nih.govacs.org For polyhalogenated heterocycles, it has been shown that regioselectivity does not always correlate with the C-X bond dissociation energies, indicating the importance of the transition state energetics. acs.org

Stereoselectivity , the preferential formation of one stereoisomer over another, is primarily relevant in reactions involving the aldehyde group. The aldehyde can be converted to a chiral center through various transformations, such as nucleophilic additions and reductions. For instance, the addition of a Grignard reagent or an organolithium compound to the aldehyde would generate a secondary alcohol with a new stereocenter. The stereochemical outcome of such reactions can often be controlled by the use of chiral catalysts or auxiliaries.

While specific studies on the stereoselective reactions of this compound are scarce, general principles of asymmetric synthesis can be applied. For example, the reduction of the aldehyde to the corresponding alcohol using a chiral reducing agent, such as a CBS catalyst, would be expected to yield one enantiomer in excess. Similarly, in multi-component reactions that generate new stereocenters, the use of chiral components or catalysts can induce diastereoselectivity and enantioselectivity. nih.gov

The interplay of the electronic and steric effects of the fluoro and iodo substituents, along with the reactivity of the aldehyde, presents a rich landscape for controlling both regioselectivity and stereoselectivity in the synthesis of complex, functionalized molecules derived from this compound.

Applications in Advanced Organic Synthesis

2,6-Difluoro-4-iodobenzaldehyde as a Versatile Building Block

The inherent reactivity of its functional groups makes this compound a cornerstone for constructing a variety of complex organic molecules.

Synthesis of Fluorinated Biaryls and Polyaryls

The presence of the iodine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. organic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of fluorinated biaryl and polyaryl compounds. These motifs are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and altered electronic properties.

In a typical Suzuki-Miyaura coupling reaction, this compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to yield the desired biaryl product. The aldehyde functionality can be retained for further transformations or modified at an earlier stage.

A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions for different substrates. rsc.org The choice of solvent can also play a crucial role in the reaction's efficiency. nih.govwikipedia.org While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reaction of the analogous 4-iodobenzaldehyde (B108471) with phenylboronic acid is well-established, providing a strong precedent for the successful application of this methodology. sfu.ca The electron-withdrawing fluorine atoms in the ortho positions of this compound are expected to influence the reactivity of the C-I bond, potentially requiring tailored catalytic systems for optimal yields.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis This table is illustrative and based on general knowledge of Suzuki-Miyaura coupling reactions.

| Electrophile | Nucleophile | Catalyst System | Product Type |

| Aryl Iodide | Arylboronic Acid | Pd(PPh₃)₄ / Base | Biaryl |

| Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ / Ligand / Base | Biaryl |

| Aryl Chloride | Arylboronic Acid | Pd₂ (dba)₃ / Ligand / Base | Biaryl |

Data sourced from general principles of organic chemistry. organic-chemistry.orgrsc.orgchemrxiv.org

Precursor for Advanced Heterocyclic Compounds

The aldehyde group of this compound serves as a key functional handle for the construction of a wide array of heterocyclic compounds. Heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. The presence of fluorine atoms on the benzaldehyde (B42025) ring can significantly impact the properties of the resulting heterocyclic systems.

While specific literature detailing the use of this compound in the synthesis of advanced heterocycles is not abundant, the general reactivity of aromatic aldehydes provides a clear pathway. For instance, benzaldehyde derivatives are common starting materials in multicomponent reactions (MCRs), which allow for the rapid and efficient assembly of complex heterocyclic scaffolds in a single step. nih.govnih.gov

Furthermore, the aldehyde can be readily converted into other functional groups, such as imines or enamines, which can then undergo various cyclization reactions to form nitrogen-containing heterocycles. wikipedia.orgchemrxiv.org Similarly, reactions with sulfur-containing nucleophiles can lead to the formation of sulfur-containing heterocycles. rsc.org The synthesis of oxygen-containing heterocycles is also possible through reactions such as the Prins cyclization or by utilizing the aldehyde in reactions with suitable oxygen-based nucleophiles. nih.gov

The synthesis of a fluorinated porphyrin has been reported starting from 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, highlighting the utility of halogenated and fluorinated benzaldehydes in the preparation of complex heterocyclic macrocycles. scielo.org.mx

Construction of Complex Polycyclic Architectures

The strategic placement of functional groups in this compound allows for its use in tandem or cascade reactions to build intricate polycyclic frameworks. These reactions, where multiple bonds are formed in a single operation, offer a highly efficient approach to complex molecule synthesis. rsc.org

One powerful strategy for constructing polycyclic systems is the Diels-Alder reaction. organic-chemistry.orgnih.govrsc.org While the aldehyde group itself is not a typical dienophile, it can be readily transformed into a dienophilic group, for example, by conversion to an α,β-unsaturated system. Subsequently, an intramolecular or intermolecular Diels-Alder reaction can be employed to construct a new six-membered ring, leading to a polycyclic structure. The iodine atom can be utilized in a subsequent step for further elaboration of the polycyclic core through cross-coupling reactions.

Tandem reactions involving photoenolization followed by a Diels-Alder reaction have been successfully used with ortho-tolualdehyde derivatives to synthesize polycyclic naphthols and naphthalenes, demonstrating the potential of aldehyde-bearing aromatics in constructing complex polycyclic systems. sfu.ca Although not directly demonstrated for this compound, this approach suggests a plausible route for its application in the synthesis of complex fluorinated polycyclic architectures.

Derivatization Strategies for Functionalized Products

The versatile reactivity of this compound allows for a multitude of derivatization strategies to access a wide range of functionalized products.

Formation of Isothiocyanates and Other Heteroatom-Containing Derivatives

The aldehyde functionality of this compound can be converted into an isothiocyanate group (-N=C=S), a valuable functional group in organic synthesis and medicinal chemistry. While a direct conversion is not typical, a common synthetic route involves a two-step process. First, the aldehyde is converted to a primary amine via reductive amination. This amine can then be treated with a thiocarbonylating agent, such as thiophosgene (B130339) or carbon disulfide in the presence of a coupling reagent, to yield the corresponding isothiocyanate. organic-chemistry.orgrsc.orgchemrxiv.orgnih.gov

The synthesis of 2,6-difluorophenyl isothiocyanate has been reported, indicating that the presence of ortho-fluorine atoms is compatible with isothiocyanate formation. sigmaaldrich.com This provides strong evidence that a similar transformation could be applied to the amine derived from this compound.

Beyond isothiocyanates, the aldehyde group can be a precursor to a variety of other heteroatom-containing derivatives. For instance, condensation with hydroxylamine (B1172632) yields an oxime, reaction with hydrazines produces hydrazones, and reaction with thiosemicarbazide (B42300) gives thiosemicarbazones. These derivatives can then be used in further synthetic transformations.

Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in modern drug discovery and development. This compound can be utilized as a starting material for the synthesis of chiral derivatives through several asymmetric synthesis strategies.

One common approach is the use of a chiral auxiliary. wikipedia.orgresearchgate.net The aldehyde can be reacted with a chiral auxiliary, such as a chiral amino alcohol, to form a chiral imine or oxazolidine. Subsequent reactions on this chiral intermediate, such as nucleophilic additions to the imine or transformations of the iodine-bearing ring, can proceed with high diastereoselectivity. After the desired chiral transformation, the auxiliary can be cleaved to afford the enantiomerically enriched product.

Alternatively, the aldehyde can undergo direct asymmetric transformations. For example, asymmetric catalytic additions of nucleophiles to the aldehyde, such as asymmetric allylation or aldol (B89426) reactions, can be employed to introduce a new stereocenter. researchgate.net Furthermore, the aldehyde can be a substrate in organocatalyzed asymmetric reactions, a rapidly growing field in organic synthesis. researchgate.net

Although specific examples of the synthesis of chiral derivatives starting directly from this compound are not widely reported, the established principles of asymmetric synthesis provide a clear framework for its application in the preparation of valuable, enantiomerically enriched building blocks. nih.govnih.govresearchgate.net

Strategic Use in Cascade and Domino Reactions

Cascade and domino reactions represent a highly efficient approach to molecular synthesis, where a series of intramolecular or intermolecular transformations occur in a single pot without the isolation of intermediates. This strategy offers significant advantages in terms of atom economy, reduced waste generation, and operational simplicity. The unique substitution pattern of this compound, featuring an aldehyde for condensation reactions, two activating and ortho-directing fluorine atoms, and a versatile iodine atom for cross-coupling, theoretically positions it as an ideal candidate for initiating such complex reaction sequences.

However, a comprehensive review of the current scientific literature reveals a notable absence of published research specifically detailing the application of this compound in cascade or domino reactions for the synthesis of complex heterocyclic or polycyclic systems. While the individual reactive sites of the molecule have been exploited in various transformations, their concerted use in a sequential, one-pot process to build intricate molecular frameworks has not been documented.

The aldehyde functionality readily participates in reactions like Knoevenagel condensation, the first step in many potential domino sequences. For instance, a domino Knoevenagel-hetero-Diels-Alder reaction is a powerful method for constructing dihydropyran rings. researchgate.netclockss.org In theory, this compound could be condensed with a 1,3-dicarbonyl compound to form a 1-oxa-1,3-butadiene, which could then undergo an intramolecular cyclization if a suitable dienophile is present on a side chain attached via the iodine atom.

Despite this theoretical potential, the practical application of this compound as a linchpin in such elegant and efficient synthetic strategies remains to be demonstrated and reported in peer-reviewed literature. The development of novel cascade and domino reactions initiated by this versatile building block presents a promising and unexplored frontier in synthetic organic chemistry.

Role in Interdisciplinary Research Fields

Medicinal Chemistry and Pharmaceutical Synthesis

The structural features of 2,6-Difluoro-4-iodobenzaldehyde make it a valuable scaffold in the design and synthesis of novel therapeutic agents. The presence of the aldehyde group allows for a wide range of chemical transformations, while the difluorinated phenyl ring can enhance metabolic stability and binding affinity of drug candidates. The iodine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Precursor for Potential Drug Candidates

This compound has been identified as a useful starting material in the synthesis of potential drug candidates, particularly in the realm of oncology. Research has shown that this compound exhibits cytotoxic effects in vitro against cell lines such as HCT-116, a human colon carcinoma cell line. biosynth.com Its potential as a linker in the development of cancer therapeutics is also being evaluated based on its physicochemical and pharmacokinetic properties. biosynth.com The presence of the biphenyl (B1667301) moiety, which can be formed through reactions involving the iodo group, may contribute to DNA crosslinking activity, a mechanism often exploited in chemotherapy. biosynth.com

Intermediates for Enzyme Inhibitors and Receptor Modulators

Enzyme inhibitors and receptor modulators are central to the treatment of a vast array of diseases. This compound serves as a valuable intermediate in the synthesis of molecules targeting these crucial biological components. For example, the related compound, 4-fluoro-3-iodobenzaldehyde, is a key intermediate in the manufacture of a dihydropyridine (B1217469) potassium channel opener, highlighting the importance of iodinated benzaldehydes in this area. google.com

The development of kinase inhibitors, a major class of cancer therapeutics, often involves the use of fluorinated and iodinated intermediates. While specific examples detailing the direct use of this compound in the synthesis of commercial kinase inhibitors are proprietary, the chemical functionalities of the molecule make it an ideal candidate for such synthetic routes. Patent literature frequently describes the use of similar substituted aromatic aldehydes in the preparation of various kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs). google.com

Radiolabeled Pharmaceuticals and Imaging Agents

The iodine atom in this compound can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) to create radiolabeled molecules. These compounds are invaluable tools in medical imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in radioligand binding assays for drug discovery research. While the direct radiolabeling of this compound itself is not a common application, its derivatives are potential candidates for such modifications, enabling the visualization and quantification of biological processes in vivo.

Agrochemical Development

The principles of rational design that guide pharmaceutical research are also applied to the discovery of new agrochemicals. The structural motifs present in this compound are also found in various herbicidal and fungicidal agents.

Synthesis of Herbicidal and Fungicidal Agents

The development of novel herbicides and fungicides is crucial for modern agriculture. Patent literature reveals the use of structurally related difluoro- and iodo-substituted aromatic compounds in the synthesis of new agrochemicals. For example, substituted dihydropyrimidinone derivatives, which can be synthesized from precursors containing similar functionalities to this compound, have been disclosed as herbicidal compounds. google.com

Furthermore, various pyrimidine (B1678525) derivatives are known to be key intermediates in the synthesis of sulfonamide herbicides. google.com The synthesis of fungicidal compounds, such as those based on the strobilurin pharmacophore, also often involves halogenated aromatic precursors. nih.gov Although direct and specific examples of the use of this compound in commercially available agrochemicals are not publicly disclosed, its chemical profile makes it a highly relevant building block for the synthesis of new and effective crop protection agents.

Modulation of Bioactivity through Fluorine and Iodine Substitution

The strategic incorporation of halogen atoms, particularly fluorine and iodine, into bioactive molecules is a well-established method for modulating their pharmacological profiles. The compound this compound is a prime example of a scaffold where the interplay of these halogens can impart unique biological properties.

A broad study evaluating the cytotoxic effects of fifty-four different substituted benzaldehydes against human cancer cell lines (glioblastoma, ovarian, and colon) demonstrated that the type, number, and position of substituents on the aromatic ring are critical for determining the compound's activity. ufc.br While this specific study did not include this compound, it underscores the principle that the substituents are key determinants of bioactivity. Benzaldehyde (B42025) itself has been noted for its cytotoxic and apoptotic effects on cultured human lymphocytes. nih.gov

The fluorine atoms at the 2 and 6 positions of the benzaldehyde ring significantly influence the molecule's electronic properties and conformation. The high electronegativity of fluorine can alter the acidity of nearby protons and affect how the molecule binds to biological targets. Furthermore, replacing hydrogen with fluorine can block metabolic pathways, thereby increasing the metabolic stability and bioavailability of a drug candidate.

The iodine atom at the 4-position adds another layer of functionality. Iodine is a large, polarizable atom capable of forming strong halogen bonds. These non-covalent interactions are increasingly recognized for their importance in ligand-protein binding, often providing a significant boost in affinity and specificity. The combination of the electron-withdrawing difluoro substitution and the halogen-bonding capability of iodine makes this compound a valuable building block in medicinal chemistry for the rational design of new therapeutic agents.

Materials Science and Electronic Applications

The unique electronic and structural characteristics of this compound make it a compound of interest in the development of advanced materials. Its aromatic core, reactive aldehyde group, and heavy iodine atom are features that can be exploited in liquid crystals, polymers, and electronic components.

Precursors for Liquid Crystals and Optoelectronic Materials

Aromatic aldehydes are a known class of precursors for the synthesis of liquid crystalline materials. mdpi.com The rigid core of the benzaldehyde unit, combined with appropriate terminal groups, can lead to the formation of mesophases. The high polarity and potential for intermolecular interactions introduced by the two fluorine atoms and the large, polarizable iodine atom in this compound could influence the thermal and phase behavior of resulting liquid crystals. For instance, in discotic organic semiconductors, the directionality of π-stacking is crucial for charge carrier mobility and can be preserved from a precursor liquid crystalline state. uchicago.edu The specific substitutions on the benzaldehyde ring can influence these packing arrangements. While direct studies on liquid crystals derived from this compound are not prominent, its structural analogue, 4-iodobenzaldehyde (B108471), is utilized in the preparation of complex porphyrin structures that are building blocks for multipigment systems, hinting at applications in optoelectronics. sigmaaldrich.comchemicalbook.com

Components in Polymer Synthesis

Fluorinated polymers are known for their desirable properties, including high thermal stability and resistance to solvents. The aldehyde functional group is highly versatile and can participate in various polymerization reactions. For example, the related compound 2,6-difluorobenzaldehyde (B1295200) is used as a reactant in condensation reactions to synthesize a variety of heterocyclic structures and polymers. sigmaaldrich.comsigmaaldrich.com It can react with compounds like thiourea (B124793) and 1,2-phenylenediamine to form complex cyclic and bicyclic molecules that can serve as monomers. sigmaaldrich.comsigmaaldrich.com The presence of the iodo-group in this compound offers an additional reaction site, for instance, for cross-coupling reactions like the Suzuki–Miyaura coupling, which is a powerful tool for creating carbon-carbon bonds in polymer synthesis. sigmaaldrich.com This dual reactivity makes it a potentially valuable component for creating highly functionalized or cross-linked polymers with tailored electronic and physical properties.

Additives for Advanced Battery Systems

The development of next-generation batteries, particularly high-voltage lithium-ion batteries, relies on innovative electrolyte formulations to ensure stability and safety. Fluorinated compounds are frequently used as electrolyte solvents or additives because they can enhance electrochemical stability. rsc.orgnih.gov Fluorinated electrolytes often exhibit a wider electrochemical stability window, which is crucial for batteries operating at 5V or higher. rsc.org

Mechanistic and Computational Investigations

Density Functional Theory (DFT) Studies

DFT calculations serve as a powerful computational microscope to probe the structure and electronic nature of molecules. For 2,6-difluoro-4-iodobenzaldehyde, DFT studies would provide critical insights into its behavior.

Analysis of Electronic Effects and Reactivity Parameters

The fluorine and iodine substituents, along with the aldehyde group, modulate the electron density distribution within the benzene (B151609) ring. The strongly electronegative fluorine atoms induce a significant inductive (-I) effect, withdrawing electron density from the ring. The iodine atom also exhibits an inductive withdrawing effect, albeit weaker than fluorine, but can also participate in halogen bonding. The aldehyde group is a classic electron-withdrawing group through both induction and resonance (-M effect).

DFT calculations would allow for the quantification of these effects through the computation of various reactivity descriptors.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Predicted Value/Characteristic | Significance |

| Dipole Moment | High | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| Atomic Charges | Significant positive charge on the carbonyl carbon; negative charges on fluorine and oxygen atoms. | Predicts sites for nucleophilic and electrophilic attack. |

| Electrostatic Potential (ESP) | Negative potential around the carbonyl oxygen and fluorine atoms; positive potential on the aldehyde proton and around the iodine (sigma-hole). | Visualizes regions of electrophilicity and nucleophilicity. |

| Global Hardness | High | Suggests high stability and low reactivity, consistent with a highly substituted aromatic ring. |

| Global Electrophilicity Index | High | Indicates a strong capacity to accept electrons, making it a good electrophile. |

Conformational Analysis and Rotational Landscapes

The rotation of the aldehyde group relative to the benzene ring is a key conformational feature. A study on the conformational landscapes of 2,6-difluorobenzaldehyde (B1295200) revealed the existence of both anti and syn conformers. nih.govacs.org In the case of this compound, steric hindrance between the aldehyde's oxygen atom and the ortho-fluorine atoms would likely lead to a non-planar ground state conformation for the aldehyde group.

Computational analysis of the rotational landscape would involve calculating the energy as a function of the dihedral angle between the aldehyde group and the aromatic ring. This would reveal the energy barriers to rotation and the relative stabilities of different conformers. The planarity of the syn-conformation, despite steric repulsion, has been noted in related difluorobenzaldehydes. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energies and distributions of these orbitals dictate how a molecule interacts with other reagents.

For this compound, the HOMO would likely be localized on the iodine atom and the π-system of the benzene ring, making these the primary sites for electrophilic attack. Conversely, the LUMO would be centered on the antibonding π* orbital of the carbonyl group and the C-F bonds, indicating the aldehyde carbon as the principal site for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. numberanalytics.com

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Orbital | Predicted Energy (Arbitrary Units) | Primary Atomic Contributions |

| HOMO | -7.5 eV | Iodine, Phenyl Ring (π) |

| LUMO | -1.5 eV | Carbonyl (π), C-F (σ) |

| HOMO-LUMO Gap | 6.0 eV | Suggests high kinetic stability. |

Transition State Characterization for Reaction Mechanisms

Any chemical reaction proceeds through a high-energy transition state. DFT calculations can be employed to locate and characterize the geometry and energy of these transition states. For instance, in a nucleophilic addition to the carbonyl group, the transition state would feature an elongated C=O bond and the incipient formation of a new bond with the nucleophile. The energy of this transition state relative to the reactants determines the activation energy and, consequently, the reaction rate.

Reaction Mechanism Elucidation

Understanding the stepwise sequence of bond-making and bond-breaking events is crucial for controlling chemical reactions. For this compound, several reaction types are of interest, including nucleophilic addition to the aldehyde and substitution reactions at the aromatic ring.

Investigation of Rate-Determining Steps

For electrophilic aromatic substitution, the formation of the sigma-complex (arenium ion) is typically the rate-determining step. The presence of multiple deactivating groups on the benzene ring of this compound would make such reactions energetically demanding.

Role of Catalyst-Substrate Interactions

The interactions between a catalyst and the substrate, this compound, are governed by a combination of steric and electronic factors. The ortho-difluoro substitution creates a sterically hindered environment around the aldehyde functionality and significantly modulates the electronic nature of the aromatic ring.

A key non-covalent interaction that can play a crucial role in the catalytic transformations of this molecule is halogen bonding . researchgate.net This interaction involves the electrophilic region on the iodine atom, known as a σ-hole, and a Lewis basic site on a catalyst or another reagent. preprints.org The strength of this halogen bond can be tuned by the electron-withdrawing nature of the substituents on the aromatic ring. preprints.org In this compound, the two fluorine atoms are strong electron-withdrawing groups, which are expected to enhance the positive character of the σ-hole on the iodine atom, thereby promoting stronger halogen bonding interactions. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of these catalyst-substrate interactions. rsc.org For instance, DFT calculations can model the interaction energies between the iodine atom of this compound and various catalytic species. rsc.org These calculations can help in the rational design of catalysts that can effectively recognize and activate the substrate through halogen bonding. nih.gov

The table below summarizes the potential key interactions and their mechanistic implications for this compound in a catalytic environment.

| Interaction Type | Interacting Atoms/Groups | Mechanistic Implication | Computational Investigation Method |

| Halogen Bonding | Iodine (σ-hole) and Lewis basic site on catalyst (e.g., N, O, S) | Substrate activation, orientation, and stabilization of transition states. researchgate.netnih.gov | DFT calculations to determine interaction energies and geometries. rsc.org |

| Hydrogen Bonding | Aldehyde oxygen and hydrogen bond donor on catalyst | Activation of the carbonyl group towards nucleophilic attack. | DFT and molecular mechanics to model hydrogen bond strength and geometry. |

| Steric Hindrance | ortho-Fluorine atoms and bulky catalysts | Influence on catalyst approach and regioselectivity of reactions. | Molecular modeling to visualize and quantify steric clash. |

| Dipole-Dipole | C-F and C-I bonds with polar groups on the catalyst | Contribution to the overall binding affinity and orientation of the substrate-catalyst complex. | Electrostatic potential mapping and interaction energy calculations. |

Recent theoretical studies on iodine-based halogen bond catalysis have shown that the catalytic activity is related to the strength of the halogen bond, with stronger bonds leading to lower Gibbs energy barriers for the reaction. nih.gov Furthermore, the polarization of the substrate by the catalyst is a significant factor in the catalytic process. nih.gov

Computational Retrosynthesis and Reaction Prediction

The synthesis of complex molecules like this compound can be systematically planned using computational tools that perform retrosynthetic analysis. This approach involves breaking down the target molecule into simpler, commercially available precursors. nih.gov

Application of AI Models in Synthetic Planning

Template-based models rely on a predefined set of reaction rules or templates extracted from known chemical transformations. nih.gov For a molecule like this compound, a template-based system would search for known reactions that can form the C-I bond, the C-F bonds, or introduce the aldehyde group onto a suitably substituted benzene ring.

The application of AI in synthetic planning for halogenated aromatic aldehydes offers several advantages, including the rapid generation of multiple synthetic pathways, the prediction of potential side reactions, and the optimization of reaction conditions. preprints.org For instance, an AI model could suggest a synthetic route starting from a simpler di-fluorinated precursor, followed by a regioselective iodination step.

| AI Model Type | Methodology | Advantages for this compound | Disadvantages |

| Template-Based | Utilizes a library of known reaction templates to identify disconnections. nih.gov | High accuracy for well-established reactions; reliable for standard transformations. | Limited to known chemistry; may not discover novel routes. nih.gov |

| Template-Free | Employs deep learning models (e.g., GNNs, Transformers) to learn reaction patterns from data. nih.govelsevier.com | Potential for discovering novel and unconventional synthetic pathways. | May generate chemically invalid or low-yield reactions; requires large datasets. nih.gov |

| Hybrid Models | Combines template-based and template-free approaches. | Balances reliability with the potential for novelty in route design. | Increased model complexity. |

Advanced Spectroscopic and Structural Characterization of 2,6 Difluoro 4 Iodobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 2,6-Difluoro-4-iodobenzaldehyde, high-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively offer a detailed map of the atomic connectivity and electronic environment within the molecule.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals for the aldehydic proton and the aromatic protons. The aldehydic proton should appear as a singlet in the downfield region, typically around 10.0 ppm, due to the deshielding effect of the carbonyl group. The two equivalent aromatic protons at the 3- and 5-positions would likely appear as a triplet, due to coupling with the two adjacent fluorine atoms.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the range of 185-195 ppm. The aromatic carbons will exhibit more complex splitting patterns due to C-F coupling. The carbon atom attached to the iodine (C4) will also have a distinct chemical shift. Based on data for analogous compounds like 2,4-difluorobenzaldehyde, the carbon atoms directly bonded to fluorine (C2 and C6) would show large one-bond C-F coupling constants.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms at the 2- and 6-positions. The chemical shift of this signal will be influenced by the iodine and aldehyde substituents on the benzene (B151609) ring.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (Aldehyde) | ~10.0 | s | - |

| ¹H (Aromatic H3, H5) | Varies | t | J(H,F) |

| ¹³C (C=O) | 185-195 | - | - |

| ¹³C (C-I) | Varies | - | - |

| ¹³C (C-F) | Varies | d | ¹J(C,F) |

| ¹⁹F | Varies | s | - |

Mechanistic Insights via NMR of Reaction Intermediates

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. The molecular formula of this compound is C₇H₃F₂IO. nih.gov Its calculated exact mass is 267.91967 Da. nih.gov An experimental HRMS measurement would be expected to yield a value very close to this calculated mass, thus confirming the elemental composition of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃F₂IO |

| Molecular Weight | 268.00 g/mol |

| Exact Mass | 267.91967 Da |

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This fragmentation pattern provides valuable structural information. For this compound, the molecular ion ([M]⁺˙) would be expected to undergo characteristic fragmentation pathways for benzaldehydes. Common fragmentation patterns include the loss of a hydrogen radical to form the stable [M-H]⁺ ion, and the loss of the formyl radical (CHO) to yield the [M-CHO]⁺ ion. The presence of the iodine atom would also lead to characteristic fragments, including the potential loss of an iodine radical. The difluoro-substituted phenyl cation would also be an expected fragment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The most prominent feature would be a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹ for aromatic aldehydes. The C-H stretching vibration of the aldehyde group usually gives rise to two weak bands around 2720 and 2820 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C-F stretching vibrations are expected to produce strong absorptions in the fingerprint region, generally between 1100 and 1400 cm⁻¹. The C-I stretching vibration would appear at lower frequencies, typically below 600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Aldehyde) | Stretch | 1690 - 1715 |

| C-H (Aldehyde) | Stretch | ~2720 and ~2820 |

| C-H (Aromatic) | Stretch | >3000 |

| C-F | Stretch | 1100 - 1400 |

| C-I | Stretch | <600 |

Vibrational Analysis of Functional Groups

The vibrational spectrum of a molecule provides a detailed fingerprint of its constituent functional groups and their local chemical environment. For this compound, the key vibrational modes are associated with the carbonyl group (C=O), the carbon-fluorine (C-F) bonds, the carbon-iodine (C-I) bond, and the aromatic ring itself.

While specific experimental infrared (IR) and Raman spectra for this compound are not widely available in the public domain, a comprehensive understanding can be derived from theoretical calculations and analysis of closely related compounds, particularly 2,6-difluorobenzaldehyde (B1295200). Theoretical studies, employing methods such as Density Functional Theory (DFT), have provided detailed assignments of the vibrational modes for difluorobenzaldehydes.

The most prominent vibrational mode is the carbonyl (C=O) stretching frequency. For benzaldehydes, this typically appears in the region of 1680-1715 cm⁻¹. The presence of electron-withdrawing fluorine atoms at the ortho positions is expected to cause an inductive effect, which can slightly increase the C=O stretching frequency compared to unsubstituted benzaldehyde (B42025).